Nicorandil N-Oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIEKHMDVZBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676063 | |
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107833-98-7 | |
| Record name | 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nicorandil N Oxide
Direct Oxidation of Nicorandil (B1678753)
Direct oxidation methods aim to convert Nicorandil to its N-oxide derivative in a single main transformation step. These processes typically employ oxidizing agents capable of selectively oxidizing the pyridine (B92270) nitrogen without significantly affecting the sensitive ethyl nitrate (B79036) moiety of Nicorandil.
Chemical oxidants are commonly utilized for the N-oxidation of pyridine rings. For Nicorandil N-Oxide, specific conditions are employed to achieve selective oxidation.
Controlled Chemical Oxidation Processes
Specific Reagents and Reaction Conditions (e.g., m-CPBA)Meta-chloroperoxybenzoic acid (m-CPBA) is a widely recognized and effective reagent for the N-oxidation of various heterocyclic compounds, including pyridine derivativesbenchchem.comcolab.wsresearchgate.net. While m-CPBA is not explicitly detailed for the direct oxidation of Nicorandil to this compound in the provided literature, it is a common choice for N-oxidation reactions, typically carried out under milder conditions (0-25°C) in organic solvents like dichloromethane (B109758) or chloroformbenchchem.comresearchgate.net. Its application in the synthesis of this compound is more prominently featured in multi-step approaches, as discussed below, where it is used to N-oxidize an intermediate precursorbenchchem.com.
Information regarding the use of enzymatic methods for the synthesis of this compound was not found in the reviewed literature. Research in this area would likely explore biocatalysts capable of selective N-oxidation.
Multi-Step Synthesis Approaches
Multi-step synthesis strategies offer an alternative route, often involving the N-oxidation of a precursor molecule before the final formation of the Nicorandil structure. This can provide better control over the oxidation process and potentially lead to higher purity products.
Early-Stage N-Oxidation Protocols (e.g., from N-(2-Hydroxyethyl)nicotinamide)An "early-stage N-oxidation" approach, termed "Protocol B," involves synthesizing an N-oxide intermediate from a precursor molecule, N-(2-hydroxyethyl)nicotinamide. In this strategy, N-(2-hydroxyethyl)nicotinamide is first oxidized, typically using m-CPBA in a solvent like dichloromethane at a low temperature (0°C) for an extended period (e.g., 12 hours). This yields N-(2-hydroxyethyl)nicotinamide N-oxide. Subsequently, the hydroxyl group of this intermediate is nitrated using a nitrating mixture, commonly consisting of nitric acid, acetic acid, and acetic anhydride (B1165640), under controlled temperature conditions (e.g., 22°C)benchchem.com. This method is advantageous as it avoids exposing the sensitive nitrate ester group to the oxidative conditions required for N-oxidation, thereby minimizing potential degradation and leading to higher purity (e.g., >99% by HPLC) compared to direct oxidation routesbenchchem.com. Pilot-scale studies have reported higher overall yields (89%) for this multi-step protocol compared to direct oxidationbenchchem.com.
Data Tables
Table 1: Comparative Overview of Synthesis Methods for this compound
| Feature | Method 1: H₂O₂/Acidic Media (Direct Oxidation) | Method 2: Early-Stage N-Oxidation (Multi-step) |
| Starting Material | Nicorandil | N-(2-Hydroxyethyl)nicotinamide |
| Overall Strategy | Direct oxidation of Nicorandil | Multi-step synthesis with early-stage N-oxidation |
| Primary Oxidant | Hydrogen Peroxide (H₂O₂) | m-Chloroperoxybenzoic acid (m-CPBA) |
| Secondary Reagents | Glacial Acetic Acid | Dichloromethane, Nitric Acid, Acetic Anhydride |
| Typical Conditions | ~60°C, ~6 hours | 0°C (N-oxidation), ~22°C (Nitration) |
| Reported Yield | 72% (pilot scale) | 89% (pilot scale) |
| Reported Purity | ~98.5% (HPLC) | >99% (HPLC) |
| Key Considerations | Potential nitrate hydrolysis, overoxidation | Avoids direct oxidation of nitrate group , higher purity |
Table 2: Key Reagents and Solvents in this compound Synthesis
| Reagent/Solvent | Role in Synthesis | Associated Method(s) |
| Hydrogen Peroxide (H₂O₂) | Primary oxidizing agent for direct N-oxidation of Nicorandil. | Direct Oxidation (H₂O₂/Acid) |
| Glacial Acetic Acid | Solvent and acidic medium for H₂O₂ oxidation. | Direct Oxidation (H₂O₂/Acid) |
| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent for N-oxidation of pyridine rings, used for intermediate synthesis. | Multi-step (Early-Stage N-Oxidation) |
| Dichloromethane | Solvent for m-CPBA oxidation. | Multi-step (Early-Stage N-Oxidation) |
| Nitric Acid (HNO₃) | Nitrating agent for the hydroxyl group in the intermediate. | Multi-step (Early-Stage N-Oxidation) |
| Acetic Anhydride (Ac₂O) | Component of the nitrating mixture. | Multi-step (Early-Stage N-Oxidation) |
| N-(2-Hydroxyethyl)nicotinamide | Precursor molecule for multi-step synthesis. | Multi-step (Early-Stage N-Oxidation) |
Compound List
this compound
Nicorandil
N-(2-Hydroxyethyl)nicotinamide
N-(2-Hydroxyethyl)nicotinamide N-oxide
m-Chloroperoxybenzoic acid (m-CPBA)
Hydrogen Peroxide (H₂O₂)
Glacial Acetic Acid
Dichloromethane
Nitric Acid (HNO₃)
Acetic Anhydride (Ac₂O)
2-Aminoethanol
Nicotinoyl chloride
Pyridine
Sodium bicarbonate
Nitration of N-Oxide Intermediates
The synthesis of this compound can be approached through a stepwise methodology that involves the initial formation of an N-oxide intermediate, followed by a nitration step. One described route involves the preparation of N-(2-hydroxyethyl)nicotinamide N-oxide as a key intermediate. This N-oxide precursor is typically synthesized via the oxidation of N-(2-hydroxyethyl)nicotinamide. Common oxidizing agents for this transformation include peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA) in an appropriate solvent like dichloromethane, often conducted at controlled temperatures, such as 0°C .
Following the successful synthesis and isolation of the N-(2-hydroxyethyl)nicotinamide N-oxide intermediate, the subsequent step involves the nitration of the hydroxyl group. This nitration is frequently carried out using a nitrating mixture, often comprising nitric acid (HNO₃), acetic acid (AcOH), and acetic anhydride (Ac₂O) google.comgoogleapis.comgoogle.com. Patented procedures for Nicorandil synthesis, which can be adapted for its N-oxide derivative, often employ these conditions, typically at controlled temperatures between 10-30°C, with a preferred temperature of 22°C, and are performed in a semi-batch manner google.comgoogleapis.comgoogle.com. This approach aims to ensure regioselectivity and manage the exothermic nature of nitration reactions.
Yield Optimization and Process Scalability in Laboratory Settings
Optimizing chemical syntheses for yield and ensuring their scalability from laboratory bench to pilot scale are critical aspects of chemical research and development. For the synthesis of this compound, optimization efforts would focus on maximizing the conversion and purity in both the N-oxidation and nitration steps.
Key parameters for optimizing N-oxidation reactions include the choice of oxidizing agent, its stoichiometry, reaction temperature, and reaction time. For nitration reactions, critical factors involve the composition of the nitrating mixture, the rate of addition of reagents, precise temperature control to prevent side reactions or decomposition, and efficient reaction monitoring, often employing techniques like High-Performance Liquid Chromatography (HPLC) .
Scalability involves translating laboratory procedures to larger volumes while maintaining efficiency, safety, and product quality. This often requires careful consideration of heat transfer, mixing efficiency, reagent handling, and waste management. For nitration reactions, which are often highly exothermic, robust temperature control systems and controlled reagent addition rates are paramount for safe scale-up. The use of specific solvent systems and the judicious selection of reaction conditions, as described in patented methods, contribute to achieving higher yields and purities, which are essential for laboratory-scale process development google.comgoogleapis.comgoogle.com.
| Component | Preferred Ratio (by weight) | Range (by weight) | Notes |
| 68% Nitric Acid | 1 part | 1 part | Base component of the nitrating mixture. |
| Acetic Acid | 4.5 parts | 4-10 parts | Acts as a solvent and co-reactant. |
| Acetic Anhydride | 3 parts | 2-5 parts | Aids in the formation of the nitrating species and absorbs water. |
These ratios are indicative of the precision required for optimizing nitration reactions, ensuring efficient conversion while managing reaction kinetics and safety google.comgoogleapis.comgoogle.com.
Compound List:
this compound
Nicorandil
N-(2-hydroxyethyl)nicotinamide
N-(2-hydroxyethyl)nicotinamide N-oxide
meta-chloroperoxybenzoic acid (mCPBA)
Nitric Acid (HNO₃)
Acetic Acid (AcOH)
Acetic Anhydride (Ac₂O)
Analytical Methodologies for Nicorandil N Oxide Characterization and Quantification
Chromatographic Techniques for Purity and Structural Integrity
Chromatographic methods are foundational for assessing the purity of Nicorandil (B1678753) N-Oxide and for confirming its structural integrity. These techniques enable the separation of the target compound from potential impurities, by-products, or degradation products, providing crucial data for quality control and research.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of pharmaceuticals and related compounds. Its ability to separate complex mixtures, coupled with sensitive detection methods, makes it ideal for purity assessments and quantification.
Reverse-phase HPLC (RP-HPLC) is a dominant mode for analyzing moderately polar to non-polar compounds. For Nicorandil, RP-HPLC methods typically employ C18 or C8 stationary phases. Mobile phases commonly consist of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, often adjusted to a specific pH asianpubs.orgresearchgate.netresearchgate.netresearchgate.netbiomolther.orgimpactfactor.org. Flow rates typically range from 0.8 to 1.0 mL/min, with run times varying based on the column length and mobile phase composition asianpubs.orgresearchgate.netresearchgate.netbiomolther.orgimpactfactor.orgsphinxsai.com. While direct RP-HPLC methods specifically detailing Nicorandil N-Oxide are less prevalent in the reviewed literature, the increased polarity of the N-oxide moiety compared to Nicorandil would likely result in altered retention times, generally eluting earlier under typical RP-HPLC conditions. Method development for this compound would involve optimizing mobile phase composition, pH, and column selection to achieve adequate separation from Nicorandil and other potential impurities researchgate.netsphinxsai.comnih.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for the separation of polar and hydrophilic compounds, making it a valuable technique for analyzing N-oxide derivatives, which are generally more polar than their parent compounds nestgrp.comchromatographyonline.com. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content (typically >70% acetonitrile) and a small aqueous component nestgrp.com. This mode of chromatography is known for its compatibility with Mass Spectrometry (MS) due to the use of volatile mobile phases and its ability to enhance sensitivity for hydrophilic analytes nestgrp.com. HILIC has been employed in the synthesis monitoring of this compound, using columns like the Kinetex HILIC . The application of HILIC can offer unique selectivity for N-oxides, potentially resolving them from less polar impurities or related compounds that might co-elute in RP-HPLC.
UV detection is a common and sensitive method for quantifying compounds that possess chromophores. For Nicorandil, UV detection wavelengths commonly reported in the literature fall within the range of 254 nm to 262 nm asianpubs.orgresearchgate.netresearchgate.netresearchgate.netbiomolther.orgimpactfactor.org. Given that this compound retains the pyridine (B92270) ring system, it is expected to exhibit UV absorbance in a similar spectral region. Therefore, UV detection within the specified range of λ=220-260 nm is appropriate for the detection and quantification of this compound, provided that the N-oxide moiety does not significantly shift the absorption maxima or reduce the molar absorptivity to a point where sensitivity is compromised.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Specific Separations
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. These methods are crucial for both qualitative identification and quantitative analysis, especially for complex samples or low-concentration analytes.
LC-MS and LC-MS/MS are extensively used for confirming the purity and structural integrity of this compound. Mass spectrometry provides information about the molecular weight of the analyte, which can be used to confirm its identity. Tandem mass spectrometry (MS/MS) further enhances specificity and provides structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for identifying impurities and confirming the presence of the N-oxide functional group.
Studies have shown the application of LC-MS/MS for the identification and quantification of Nicorandil and its metabolites nih.govresearchgate.net. For this compound, LC-MS can confirm its molecular ion ([M+H]⁺ typically around m/z 256.1) and fragmentation patterns, distinguishing it from Nicorandil (m/z 240.1) . The N-oxide moiety can be confirmed through specific fragmentation pathways or by observing characteristic isotopic patterns. High-resolution mass spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (TOF MS) can provide accurate mass measurements, further aiding in the definitive structural assignment of this compound and its potential impurities nih.govdrug-dev.com. LC-MS/MS is also vital for impurity profiling, enabling the detection and characterization of process-related impurities or degradation products that may arise during synthesis or storage nih.govdrug-dev.comlcms.cz.
Table 1: Summary of Chromatographic and Spectrometric Parameters for Nicorandil and Related N-Oxides
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | MS Ionization | Key Transitions (m/z) for MS/MS | Reference(s) |
| RP-HPLC | RP-C18, Inertsil C8, BDS, ACE | Acetonitrile/Methanol + Aqueous Buffer (e.g., Phosphate, Ammonium Acetate) | 0.8 - 1.0 | 254, 262 | N/A | N/A | asianpubs.orgresearchgate.netresearchgate.netresearchgate.netbiomolther.orgimpactfactor.orgsphinxsai.com |
| HILIC | Kinetex HILIC, ZIC®-HILIC | High Acetonitrile Content + Volatile Buffer (e.g., Ammonium Formate, Formic Acid) | Variable | N/A | ESI+ | N/A | nestgrp.comchromatographyonline.com |
| LC-MS/MS | C18, ShinPack C18 | Methanol + Aqueous Buffer (e.g., Ammonium Acetate with Formic Acid) | 0.5 - 1.0 | N/A | ESI+ | Nicorandil: 212→135; N-Oxide: ~256→[fragment] | nih.govresearchgate.netlcms.cznih.gov |
| LC-HRMS/TOF MS | C18 | Variable | Variable | N/A | ESI+ | Accurate Mass Determination | nih.govdrug-dev.com |
Note: Specific LC-MS/MS transitions for this compound are not explicitly detailed in all sources but are inferred from general N-oxide analysis and Nicorandil metabolite studies. The m/z values for this compound are approximate based on its molecular weight.
Table 2: Typical UV Detection Wavelengths for Nicorandil Analysis
| Technique | Detection Wavelength (nm) | Relevant for this compound? | Reference(s) |
| HPLC | 254 | Yes | asianpubs.orgresearchgate.netresearchgate.netbiomolther.orgnveo.org |
| HPLC | 256 | Yes | researchgate.netresearchgate.netbiomolther.org |
| HPLC | 262 | Yes | researchgate.netimpactfactor.orgsphinxsai.com |
Compound List
Nicorandil
this compound
N-(2-hydroxyethyl)nicotinamide (Nicorandil metabolite)
Nicorandil EP Impurity A
Nicorandil EP Impurity B
Nicorandil EP Impurity C
Nicorandil EP Impurity D
ALC-0315
ALC-0315+CH₂
ALC-0315 N-oxide
Trimethylamine-N-oxide (TMAO)
Cotinine
Hydroxycotinine
Norcotinine
Nornicotine
Cotinine N-oxide
Nicotine 1'-N-oxide
Anatabine
Anabasine
Nicotinonitrile 1-oxide
Enhanced Sensitivity in Complex Matrices
Achieving high sensitivity is crucial when quantifying this compound in biological matrices such as plasma or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred technique for this purpose. LC-MS/MS offers superior selectivity and sensitivity compared to traditional UV detection, allowing for the detection and quantification of analytes at very low concentrations, thereby minimizing interference from complex sample matrices .
Application of Deuterated Analogs as Internal Standards
To enhance the accuracy and precision of quantitative analyses, particularly in LC-MS/MS, the use of isotopically labeled internal standards is a common practice. Deuterated analogs of this compound, such as Nicorandil-d4, serve as effective internal standards. These compounds possess similar physicochemical properties to the analyte, ensuring they undergo similar extraction, ionization, and chromatographic behavior. This similarity helps to compensate for matrix effects and variations in sample preparation and instrument response, leading to more reliable quantification sigmaaldrich.com. The use of such standards is vital for minimizing analytical variability in complex biological samples .
Ultra-Performance Liquid Chromatography (UPLC) for Degradant Identification
Ultra-Performance Liquid Chromatography (UPLC) is a powerful tool for the identification and separation of degradation products and impurities of Nicorandil, which may include this compound. UPLC methods, often coupled with time-of-flight mass spectrometry (UPLC-TOF MS), enable rapid and efficient separation of a wide range of related substances. These methods are designed to achieve short runtimes and high resolution, facilitating the detection and identification of even minor degradation products formed under stress conditions ebi.ac.ukresearchgate.net. UPLC, integrated with UV-Vis detectors, is also instrumental in quantifying compounds within liquid streams sci-hub.se.
Spectroscopic Techniques for Functional Group Verification and Structure Elucidation
Spectroscopic methods play a pivotal role in confirming the chemical structure and identifying functional groups within this compound.
Other Spectroscopic Methods (e.g., UV-Vis for identification of related compounds, but not direct N-Oxide quantification)
While UV-Vis spectroscopy is not typically used for the direct quantification of the N-oxide functional group itself due to its broad spectral bands and lack of high specificity bioglobax.com, it serves as a valuable detection method in chromatographic analyses and for the identification of related compounds and degradation products researchgate.netccspublishing.org.cn. UV-Vis detection, often employed in HPLC and UPLC systems, allows for the monitoring of analytes at specific wavelengths (e.g., 220–260 nm for Nicorandil) . Furthermore, UV-Vis spectra can provide complementary identification data for related substances and degradation products, aiding in their characterization when used in conjunction with other spectroscopic techniques like IR and NMR researchgate.net.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Nicorandil and this compound
| Proton Environment | Nicorandil (DMSO-d₆) | This compound (DMSO-d₆) |
|---|---|---|
| Pyridine N-oxide protons | 8.1–8.4 | 8.5–9.0 |
Table 2: Mass Spectrometry Data for Nicorandil and this compound
| Compound | MS (ESI+) m/z [M+H]⁺ |
|---|---|
| Nicorandil | 240.1 |
| This compound | 256.1 |
Analytical Method Development and Validation for Research Applications
The development and validation of analytical methods for this compound are essential for its reliable use in research, including pharmaceutical development and quality control synzeal.comaxios-research.com. These processes ensure that the methods are fit for purpose, meeting regulatory guidelines such as those from the International Council for Harmonisation (ICH) afjbs.com.
Key parameters that are typically evaluated during method development and validation include:
Specificity: Ensuring the method can accurately measure the analyte in the presence of impurities, degradation products, or matrix components.
Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies.
Precision: Evaluating the variability of results, including repeatability (intra-assay precision) and intermediate precision (inter-assay and inter-laboratory variability).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For instance, LOQ values as low as 1.0 ng/ml have been reported for Nicorandil in plasma using HPLC-MS researchgate.net.
Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition) amazon.com.
System Suitability: Verifying that the analytical system is adequate for the intended analysis before or during sample analysis.
Methods are often developed using techniques like reversed-phase HPLC with UV detection or LC-MS/MS, with validation parameters rigorously assessed to ensure data integrity for research applications amazon.com. Stress testing (e.g., hydrolysis, oxidation, photolysis, heat) is also integral to method development, helping to identify potential degradation pathways and ensuring the method is stability-indicating afjbs.com.
Stability and Degradation Kinetics of Nicorandil N Oxide
Assessment of Degradation Pathways
The degradation of Nicorandil (B1678753) N-Oxide can occur through several mechanisms, including hydrolysis, oxidation, and photolysis. These processes can lead to the formation of various degradation products, necessitating a thorough understanding of the molecule's inherent stability characteristics.
Influence of pH Conditions
The stability of Nicorandil N-Oxide is significantly influenced by pH. While specific data for this compound itself is limited in the provided search results, studies on Nicorandil indicate that degradation is generally faster in alkaline pH conditions compared to acidic or neutral environments core.ac.uk. Nicorandil's ester bond is susceptible to hydrolysis, and this process is catalyzed by both acidic and alkaline conditions, with a more pronounced effect observed at higher pH core.ac.ukup.pt. It is reasonable to infer that this compound may exhibit similar pH-dependent degradation patterns, potentially involving hydrolysis of its ester or nitrate (B79036) groups. Research into pH-dependent drug release from hydrogels, for instance, shows that drug release kinetics can vary with pH, suggesting differential stability or solubility researchgate.netresearchgate.net.
Influence of Temperature Conditions
Temperature is a critical factor affecting the rate of chemical degradation. Nicorandil is reported to be stable in solid-state under dry conditions but degrades when exposed to moisture, with temperature exacerbating this instability researchgate.net. Studies on Nicorandil indicate that degradation is more rapid at elevated temperatures core.ac.ukgoogle.com. For example, Nicorandil samples stored at approximately 40°C showed a considerable decrease in assay after several weeks google.com. Forced degradation studies often employ elevated temperatures to accelerate degradation processes, assuming that the degradation mechanism remains consistent across different temperature ranges core.ac.ukrjptonline.org. The thermal stability of this compound would likely follow similar principles, with higher temperatures leading to increased degradation rates.
Photolytic Degradation Pathways
Photodegradation, or degradation induced by light, is another significant pathway for many pharmaceutical compounds rjptonline.orgmdpi.compharmaguideline.com. Light exposure, particularly UV or visible light, can initiate photo-oxidative degradation or direct photolysis, leading to structural changes and the formation of degradation products rjptonline.orgmdpi.com. Functional groups such as N-oxides, nitroaromatics, and unsaturated bonds are known to contribute to photosensitivity rjptonline.org. Studies on Nicorandil have indicated that it is susceptible to photolytic degradation, with relevant degradation occurring under such conditions researchgate.netsphinxsai.com. It is plausible that this compound, possessing an N-oxide functional group, would also be sensitive to light, potentially undergoing photo-oxidative reactions or direct cleavage of bonds.
Oxidative Degradation Pathways
Oxidation is a common degradation pathway for pharmaceuticals, often initiated by reactive oxygen species or oxidizing agents rjptonline.orgresearchgate.net. Amines, for instance, are susceptible to electron transfer oxidation, which can lead to the formation of N-oxides rjptonline.orgresearchgate.net. This compound itself is formed through the metabolic oxidation of Nicorandil's tertiary amine group nih.gov. This suggests that the N-oxide moiety, while a product of oxidation, could also be further susceptible to oxidative degradation, potentially leading to other oxidized species. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies, and it can induce significant degradation in susceptible compounds rjptonline.orgsphinxsai.comjpionline.org.
Hydrolytic Degradation Pathways
Hydrolysis, the cleavage of a molecule by water, is a primary degradation pathway for many pharmaceuticals, particularly those containing ester or amide linkages core.ac.ukup.ptgoogle.comrjptonline.org. Nicorandil, with its nitrate ester group, is known to undergo hydrolysis, releasing nitric acid and N-(2-hydroxyethyl)nicotinamide core.ac.ukup.ptgoogle.com. This hydrolysis is influenced by moisture, temperature, and storage duration researchgate.netgoogle.com. While this compound's specific hydrolytic pathways are not detailed in the provided snippets, the presence of the nitrate ester group suggests it would also be susceptible to hydrolysis. The rate of hydrolysis is often dependent on pH, being faster in alkaline conditions core.ac.uk.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation pathways and products rjptonline.orgajpsonline.com. These studies involve subjecting the drug to exaggerated conditions of heat, humidity, light, acid, base, and oxidation rjptonline.orgresearchgate.netajpsonline.com. The primary objectives include determining degradation pathways, elucidating the structure of degradation products, and developing stability-indicating analytical methods capable of separating the parent compound from its degradants rjptonline.orgajpsonline.com.
Studies on Nicorandil have utilized forced degradation to evaluate its stability under various stress conditions. For instance, Nicorandil was found to be sensitive to hydrolysis (acid and alkali) and thermal conditions, with relevant degradation observed under photolytic conditions researchgate.netsphinxsai.com. Forced degradation experiments on Nicorandil showed that treatment with 5N HCl resulted in 89.51% purity, 0.5N NaOH led to 92.84% purity, 50% hydrogen peroxide caused 85.15% purity, and heat degradation resulted in 78.67% purity sphinxsai.com. Photolytic degradation yielded approximately 80% purity sphinxsai.com. These studies highlight the importance of controlled storage and formulation to mitigate degradation.
While specific forced degradation studies for this compound were not explicitly detailed in the provided snippets, the general principles apply. Such studies would involve exposing this compound to controlled stress conditions (e.g., varying pH, elevated temperatures, specific light wavelengths, oxidizing agents) and analyzing the resulting samples using validated stability-indicating methods, typically High-Performance Liquid Chromatography (HPLC) up.ptresearchgate.netsphinxsai.com. The identification and quantification of degradation products are critical outcomes of these studies, providing insights into the molecule's stability profile.
Compound List:
Nicorandil
this compound
N-(2-hydroxyethyl)nicotinamide
Nitric acid
Nitrate ion
N-methyl-nicotinamide
Nicotinic acid
4-methylmorpholine (B44366) (NMM)
Morpholine (M)
N-methylmorpholine-N-oxide (NMMO)
Atazanavir
Atazanavir Sulphate
Ketoprofen
Diclofenac
Naproxen
Paracetamol
Ibuprofen
Lipid-hydroperoxide
Malondialdehyde (MDA)
4-hydroxynonenal (B163490) (4-HNE)
Oxidized phospholipids (B1166683) (OxPL)
Low-density lipoproteins (OxLDL)
Phosphatidylcholine
Poly(ethylene glycol) (PEG)
Poly(ε-Caprolactone) (PCL)
Reduced graphene oxide (rGO)
2-hydroxyethyl methacrylate (B99206)
Acrylic acid
N, N-methylene-bis-acrylamide (MBA)
Potassium persulphate (KPS)
5-fluorouracil (B62378) (5-FU)
Atorvastatin
Metabolic Research and Biotransformation of Nicorandil N Oxide
Nicorandil (B1678753) N-Oxide as a Metabolite of Nicorandil
Nicorandil N-Oxide is an oxidized derivative of Nicorandil, a compound known for its dual action as a nitric oxide (NO) donor and an ATP-sensitive potassium (KATP) channel opener, utilized in the management of angina pectoris , bertin-bioreagent.com, caymanchem.com, ebiohippo.com, labscoop.com, glpbio.com, , synzeal.com. The formation of this compound arises from the metabolic oxidation of the tertiary amine group within the Nicorandil molecule, resulting in a more polar metabolite . While Nicorandil itself undergoes extensive hepatic metabolism primarily through denitration and subsequent nicotinamide (B372718) metabolism, leading to inactive denitrated metabolites and derivatives like nicotinuric acid and nicotinamide drugbank.com, nih.gov, innovareacademics.in, medsafe.govt.nz, ecrjournal.com, nih.gov, the N-oxidation pathway represents another significant biotransformation route. This N-oxidation typically occurs on the nitrogen atom of the pyridine (B92270) ring, altering the compound's electronic and steric profile .
Enzymatic Pathways in Biotransformation
The N-oxidation of amine-containing compounds, including Nicorandil, is generally mediated by cytochrome P450 (CYP) enzymes , researchgate.net, acs.org. Specifically, CYP2E1 has been identified as a key enzyme in the N-oxidation of nicotinamide to Nicotinamide N-Oxide in human liver microsomes , researchgate.net. Although direct identification of the specific CYP isoforms responsible for this compound formation is not extensively detailed in the provided literature, it is highly probable that similar enzymatic systems, particularly CYP enzymes, are involved in the N-oxidation of Nicorandil. These enzymes catalyze the transfer of an oxygen atom to the nitrogen atom of the tertiary amine, forming the N-oxide functionality , .
Comparative Metabolic Behavior with Other N-Oxide Compounds
N-oxides, as a class, often exhibit distinct pharmacokinetic behaviors compared to their parent amines due to their increased polarity , acs.org. This polarity can influence solubility, membrane permeability, and distribution.
Interspecies Variability in Reductive Metabolism
The metabolic processing of N-oxides can differ significantly across various species, particularly concerning reductive metabolism. For instance, Benfluron N-Oxide has been shown to display interspecies variability in its reductive metabolism, with studies indicating that rabbit models can effectively mirror human reductase activity . This variability highlights the importance of considering species differences when extrapolating metabolic data. Other studies on different N-oxide compounds, such as nicotine (B1678760) N-oxide, also demonstrate species-specific variations in N-oxide formation and metabolism, involving enzymes like aldehyde oxidase, xanthine (B1682287) oxidase, and cytochrome b5 reductase tandfonline.com, researchgate.net.
Impact on Brain Penetration and Plasma Exposure of Related N-Oxides
Table 1: Comparative Pharmacokinetic Parameters of Selected N-Oxides
| Compound | Parent Drug | Plasma AUC | Brain Penetration (Kp) | Key Findings | Reference |
| This compound | Nicorandil | Not reported | Not reported | Presumed metabolite; stability data lacking. | |
| Sorafenib N-Oxide | Sorafenib | 3.74 µg·h/mL | 0.23 | Higher brain uptake vs. parent drug; increased AUC with co-administered paracetamol. | |
| Benfluron N-Oxide | Benfluron | Not reported | Not reported | Species-dependent reductive metabolism; rabbit models mirror human reductase activity. |
Association of Nicotinamide N-Oxide with Biological Processes
Nicotinamide N-Oxide (NAMO), a metabolite of nicotinamide (Vitamin B3), has been the subject of research for its diverse biological activities, extending beyond its role as a metabolic intermediate. NAMO has been implicated in modulating inflammatory responses, cellular processes, and metabolic pathways mdpi.com, myskinrecipes.com, , bertin-bioreagent.com.
Energy Metabolism
Nicotinamide N-Oxide is associated with cellular energy metabolism through its relationship with nicotinamide adenine (B156593) dinucleotide (NAD⁺). Nicotinamide is a crucial precursor for NAD⁺ and NADPH, coenzymes essential for cellular homeostasis, including metabolism regulation, ATP production, and mitochondrial respiration researchgate.net, mdpi.com. As a metabolite of nicotinamide, NAMO is part of the NAD metabolome, which is investigated for its role in mitochondrial function and energy metabolism bevital.no. Research suggests that NAMO may influence pathways related to cellular metabolism and has been studied for its potential to improve mitochondrial function myskinrecipes.com, . Furthermore, NAMO has been shown to activate sirtuins, a family of proteins involved in metabolic regulation and longevity myskinrecipes.com.
Table 2: Biological Associations of Nicotinamide N-Oxide (NAMO)
| Biological Process/Activity | Description | Reference(s) |
| Inflammation Modulation | Activates microglial mitophagy, reduces inflammatory cytokines (IL-1β, IL-6, TNF-α), promotes M1 to M2 microglial transition, enhances SIRT1 activity, inhibits NF-κB signaling. | mdpi.com, |
| Cellular Metabolism | Modulates pathways related to cellular metabolism; investigated for improving mitochondrial function and energy metabolism. | myskinrecipes.com, |
| Antioxidant Properties | Studied for its ability to protect cells from oxidative stress and damage. | myskinrecipes.com |
| Cell Differentiation | Induces cell differentiation in HL-60 promyelocytic leukemia cells. | bertin-bioreagent.com |
| Biomarker of Obesity | Elevated urine levels observed in a mouse model of high-fat diet-induced obesity. | bertin-bioreagent.com |
| NAD⁺ Metabolism Link | Metabolite of nicotinamide, a precursor to NAD⁺, which is vital for ATP production and mitochondrial respiration. | researchgate.net, mdpi.com, bevital.no |
| Sirtuin Activation | Potential role in activating sirtuins, proteins associated with longevity and metabolic regulation. | myskinrecipes.com |
Compound List:
Nicorandil
this compound
Nicotinamide
Nicotinamide N-Oxide (NAMO)
Sorafenib N-Oxide
Benfluron N-Oxide
The search for information specifically on "this compound" in relation to gut microbiota interactions and inflammation modulation did not yield relevant results. While this compound is identified as a metabolite of Nicorandil nih.gov, there is no available data detailing its specific interactions with the gut microbiota or its role in modulating inflammation.
The provided search results primarily focus on Nicorandil itself, its metabolic pathways (denitration and nicotinamide metabolism), and its known anti-inflammatory effects. These studies highlight Nicorandil's ability to inhibit the release of pro-inflammatory cytokines like TNF-alpha nih.gov, modulate inflammatory pathways such as TLR4/IKK and inflammasome activation nih.gov, and reduce inflammatory markers in various experimental models nih.govnih.govekb.egresearchgate.netresearchgate.netresearchgate.net. However, these findings pertain to Nicorandil and not its N-oxide metabolite in the specified contexts.
Therefore, an article focusing solely on this compound's gut microbiota interactions and inflammation modulation cannot be generated with the current information.
Pharmacological Mechanisms and Cellular Research of Nicorandil N Oxide Excluding Clinical Human Trials
Nitric Oxide (NO) Donor Properties
Nicorandil (B1678753) N-Oxide, through its structural relation to Nicorandil, is understood to possess nitric oxide (NO) donor properties. This action is a primary driver for several downstream cellular events crucial for its pharmacological activity. Research indicates that Nicorandil can stimulate NO generation in cultured vascular endothelial cells researchgate.net. Furthermore, studies have demonstrated that Nicorandil can elevate cyclic guanosine (B1672433) monophosphate (cGMP) levels, a process initiated by NO donation, in various cellular models nih.govjst.go.jp.
Activation of Guanylate Cyclase
The NO-donating capacity of Nicorandil N-Oxide is intrinsically linked to the activation of guanylate cyclase (GC), particularly the soluble form (sGC) researchgate.netresearchgate.netjacc.org. This activation is a critical step in the NO signaling pathway. The nitrate (B79036) moiety within the Nicorandil structure is primarily responsible for its NO-donor activity, which then engages with sGC drugbank.comresearchgate.netecrjournal.com. Studies have indicated that the activation of guanylate cyclase by organic nitrates is not mediated via nitrite (B80452) intermediates nih.gov. Nicorandil has also been shown to stimulate the Na+/Ca2+ exchanger (NCX1) through guanylate cyclase activation researchgate.net.
| Study Context | Measurement | Finding |
| Rat aorta, oral administration (3 mg/kg) | Vascular cGMP formation (increase from control) | ~1,000 fmol/mg increase at 2 hours post-dosing |
| In vitro aortic preparations | cGMP production (increase from control) | 300-400 fmol/mg increase at 2 hours post-dosing (plasma concentration ~3.5 µM) |
| Human coronary smooth muscle cells (in vitro) | cGMP levels | Elevated |
Consequent Relaxation of Vascular Smooth Muscle Cells and Vasodilation (in vitro/animal models)
The cascade initiated by NO donation and subsequent cGMP elevation leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation researchgate.netresearchgate.netjacc.orgdrugbank.commedsafe.govt.nzmdpi.com. This compound, by mimicking these actions, contributes to the dilation of both arterial resistance and conductive vessels, thereby increasing coronary blood flow researchgate.netecrjournal.commedsafe.govt.nz. In animal models, Nicorandil has demonstrated a dose-dependent increase in cerebral blood flow (CBF), an effect that was found to be dependent on both the NO pathway and KATP channel opening nih.gov. Studies on rat aortas have shown that Nicorandil-induced vasodilation is primarily mediated by its NO donor group nih.govscispace.com.
| Model/System | Treatment | Parameter Measured | Finding |
| Canine mesenteric artery/vein | Nicorandil (10-100 µM) | Vasodilation/Relaxation | Relaxed |
| Mouse (transcranial Doppler) | Nicorandil (1 mg/kg, i.p.) | Cerebral Blood Flow (CBF) | Increased CBF by 11.6 ± 3.6% |
| Epicardial coronary arteries | Nicorandil (20 mg, single dose) | Mean Luminal Diameter | 10–15% increase |
| Human anterior segments | Nicorandil (daily treatment) | Intraocular Pressure (IOP) | Decreased IOP by 18.9 ± 1.8% (absolute reduction 3.4 ± 0.4 mm Hg) |
| Rat aorta (aged) | Chronic low-dose nicorandil (0.1 mg/kg/day) | Mechanical relaxation | Significantly improved |
ATP-Sensitive Potassium (KATP) Channel Opening Activity
A significant aspect of this compound's pharmacological profile, inherited from Nicorandil, is its ability to open ATP-sensitive potassium (KATP) channels researchgate.netnih.govresearchgate.netresearchgate.netdrugbank.comresearchgate.netecrjournal.commedsafe.govt.nznih.govnih.govscispace.comoncotarget.comjacc.orgnih.govresearchgate.netarvojournals.orgplos.orgnih.govresearchgate.net. This action involves both mitochondrial (mitoKATP) and sarcolemmal (surfaceKATP) channels researchgate.netjacc.org. Nicorandil has been observed to selectively activate mitoKATP channels at lower concentrations, with higher concentrations recruiting both types of channels jacc.org. The opening of these channels leads to membrane hyperpolarization, a key event in cellular signaling pathways.
Influence on Intracellular Calcium Regulation
The hyperpolarization of cell membranes induced by KATP channel opening results in the closure of voltage-gated calcium channels. This process effectively reduces the influx of calcium ions into the cell, thereby lowering intracellular calcium concentrations jacc.orgdrugbank.comnih.govoncotarget.com. By modulating intracellular calcium levels, this compound can influence various cellular functions, including smooth muscle contractility. Furthermore, Nicorandil has been shown to stimulate the Na+/Ca2+ exchanger via guanylate cyclase, which may facilitate calcium extrusion from the cell researchgate.net.
Contribution to Vasodilatory Effects (in vitro/animal models)
The KATP channel opening activity of this compound is a substantial contributor to its vasodilatory effects researchgate.netecrjournal.commedsafe.govt.nznih.govresearchgate.net. In vascular smooth muscle, the hyperpolarization caused by KATP channel activation leads to vasodilation jacc.orgdrugbank.comecrjournal.comnih.govscispace.comoncotarget.comarvojournals.orgresearchgate.net. Studies in animal models have confirmed the involvement of KATP channels in Nicorandil's vasodilatory actions; for instance, the increase in cerebral blood flow was attenuated by KATP channel blockers nih.gov. Similarly, the vasorelaxant effects of Nicorandil on rat aorta were partially reversed by glibenclamide, a KATP channel blocker, underscoring the role of this mechanism nih.gov.
| Model/System | Treatment | Parameter Measured | Finding |
| Rabbit ventricular myocytes | Nicorandil (≥10 µmol/L) | mitoKATP channel activity | Activated |
| Rabbit ventricular myocytes | Nicorandil (millimolar concentrations) | mitoKATP and surfaceKATP channel activity | Activated both |
| Nonocular cells | Diazoxide (100 µM) | KATP channel opening probability (P o) | Increased from 0.29 ± 0.05 to 0.62 ± 0.05 |
| Nonocular cells | Diazoxide (100 µM) | KATP channel current magnitude | Increased from 1.68 ± 0.29 pA to 3.34 ± 0.35 pA |
| Rat aorta | Nicorandil (25 µmol/L) | Vasodilator response (in presence of SG-86) | Decreased with age (77% in 4-month-old, 43% in 24-month-old rats) |
The provided search results offer extensive information regarding the pharmacological mechanisms and cellular research of Nicorandil . This compound is identified as a metabolite or degradation product of Nicorandil. However, the detailed research findings and experimental data required to fulfill the specific sections of the requested outline—such as preservation of mitochondrial function, reduction of apoptosis, mitigation of stress-induced cell death, cerebral blood flow enhancement, and mitigation of oxidative stress in neuronal tissue—are attributed to Nicorandil itself, not specifically to this compound.
There is a lack of specific scientific literature detailing the independent pharmacological actions and cellular research findings for this compound that directly align with the outlined subsections. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound with the available data. The research presented predominantly pertains to the parent compound, Nicorandil.
Neuroprotective Research in Animal Models
Enhancement of Mitochondrial Function in Neuronal Cells
This compound has demonstrated potential in supporting and enhancing mitochondrial function within neuronal cells. Studies suggest that this compound may exert neuroprotective effects by mitigating oxidative stress and bolstering mitochondrial health. This beneficial action is thought to be mediated, at least in part, through its interaction with ATP-sensitive potassium (KATP) channels, which play a critical role in cellular energy metabolism and protection.
Further insights from research on the parent compound, Nicorandil, corroborate the importance of mitochondrial support in neuronal protection. Nicorandil has been shown to attenuate neuronal mitochondrial dysfunction and preserve mitochondrial integrity under various stress conditions. Specifically, Nicorandil has been observed to reduce elevated levels of key brain mitochondrial enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, and to accelerate the recovery of mitochondrial membrane potential in neuronal contexts. researchgate.net
Antioxidant Activity Research
The compound this compound exhibits notable antioxidant properties, contributing to the enhancement of cellular antioxidant defense systems. Research indicates that this derivative can bolster these defenses by increasing the expression of the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2) and concurrently decreasing the activity of xanthine (B1682287) oxidase. These mechanisms are vital in counteracting cellular damage induced by reactive oxygen species (ROS).
Decrease in Oxidative Stress Markers
In cellular models designed to mimic oxidative stress, this compound has shown a capacity to reduce key markers of oxidative damage. Specifically, in glutamate-induced neuronal oxidative stress models, this compound, when applied at a concentration of 20 µM, was observed to elevate the activity of the antioxidant enzymes SOD and catalase. Concurrently, it led to a reduction in malondialdehyde (MDA) levels, a common indicator of lipid peroxidation and oxidative stress.
Data Table 1: Cellular Effects of this compound in Glutamate-Induced Neuronal Oxidative Stress Models
| Parameter | Condition/Concentration | Finding | Reference |
| SOD Activity | Glutamate-induced stress, 20 µM | Elevated | |
| Catalase Activity | Glutamate-induced stress, 20 µM | Elevated | |
| Malondialdehyde (MDA) | Glutamate-induced stress, 20 µM | Reduced |
Additional studies on the parent compound, Nicorandil, have also demonstrated its effectiveness in reducing oxidative stress markers. For instance, Nicorandil has been reported to mitigate the increase in nitrotyrosine and 8-hydroxy-2-deoxyguanosine, and to prevent the reduction in manganese superoxide dismutase (MnSOD) within kidney tissues under stress. nih.gov In other experimental settings, Nicorandil has been shown to attenuate oxidative stress by decreasing lipid peroxidation (TBARS) and modulating the expression of the GPX1 gene. researchgate.net
Anti-inflammatory Effects (e.g., via NF-κB inhibition in LPS-stimulated macrophages)
Direct and extensive research detailing the anti-inflammatory effects of this compound, particularly its specific modulation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages, is not extensively covered in the available literature.
However, the parent compound, Nicorandil, has demonstrated significant anti-inflammatory properties. Studies indicate that Nicorandil can effectively regulate the NF-κB signaling pathway, a central mediator of inflammatory responses. frontiersin.orgnih.govfrontiersin.org Nicorandil has been shown to influence macrophage polarization, inhibiting the differentiation of monocytes into M1 (pro-inflammatory) macrophages and promoting a shift towards an M2 (anti-inflammatory) phenotype. nih.gov The NF-κB pathway is critical for the transcription of pro-inflammatory genes, and its inhibition is associated with a reduction in inflammatory cytokine production, a mechanism relevant in contexts such as LPS-stimulated macrophages. frontiersin.orgmdpi.com
Compound List:
this compound
Nicorandil
Future Directions in Nicorandil N Oxide Research
Exploration of Novel Synthetic Pathways
The synthesis of Nicorandil (B1678753) N-oxide can be approached through several chemical routes, with ongoing research aiming for improved efficiency, yield, and sustainability. Two primary strategies have been identified:
Stepwise Synthesis from N-(2-Hydroxyethyl)nicotinamide N-Oxide: This pathway involves an initial N-oxidation of N-(2-hydroxyethyl)nicotinamide using agents like meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758), followed by the nitration of the hydroxyl group. This method is considered advantageous as it avoids exposing the sensitive nitrate (B79036) group to harsh oxidative conditions, potentially leading to higher purity products .
Future research in synthetic pathways could focus on developing "green chemistry" approaches, exploring enzymatic synthesis for greater specificity and reduced environmental impact, and optimizing reaction conditions to maximize yield and minimize by-product formation. Investigating microwave-assisted synthesis or flow chemistry techniques could also offer advantages in terms of reaction time and control nih.gov.
Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices
Accurate and sensitive detection of Nicorandil N-oxide in biological matrices is crucial for pharmacokinetic studies, metabolite profiling, and therapeutic drug monitoring. Current analytical methods rely on established chromatographic and spectroscopic techniques, with ongoing development focused on enhancing sensitivity and specificity for trace-level quantification.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, often coupled with UV detection (typically at wavelengths around 221-271 nm), is a common method for quantifying this compound in plasma and tissue samples caymanchem.com. Methods have been developed and validated for its estimation in pharmaceutical formulations and biological fluids motion.ac.inacs.orgresearchgate.net.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, LC-MS/MS is the preferred technique. This method allows for the detection and quantification of this compound at very low concentrations, often utilizing deuterated analogs as internal standards to mitigate matrix effects . LC-MS/MS is also instrumental in structural confirmation and metabolite identification medsafe.govt.nzmdpi.comunige.ch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is critical for confirming the presence and position of the N-oxide functional group, providing detailed structural elucidation acs.org.
Other Techniques: Techniques such as gas chromatography-mass spectrometry (GC-MS) are also employed in drug metabolism studies unige.ch. The use of titanium trichloride (B1173362) (TiCl₃) as a reducing agent coupled with LC/MS has been explored for the analysis of N-oxide metabolites, offering a way to differentiate them from other oxidized species researchgate.net.
Future directions include the development of ultra-sensitive methods capable of detecting picogram or femtogram levels, the implementation of chip-based nanoelectrospray for increased sensitivity, and the exploration of novel derivatization techniques to improve ionization efficiency and detection limits in complex biological samples.
In-depth Investigations into Specific N-Oxide Metabolic Fates
This compound is understood to be a metabolite or degradation product arising from the oxidation of Nicorandil's tertiary amine group . Understanding its subsequent metabolic fate and excretion pathways is essential for a comprehensive pharmacokinetic profile.
Metabolism: While Nicorandil itself undergoes denitration followed by nicotinamide (B372718) metabolism, the specific metabolic pathways of this compound are less detailed in the literature. Generally, N-oxides are more polar than their parent amines, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . Further metabolism might involve reduction back to the parent amine, or conjugation reactions.
Excretion: As a more polar compound, this compound is likely to be excreted renally, similar to other metabolites of Nicorandil medsafe.govt.nzdrugbank.com. However, specific studies detailing the excretion routes and half-life of this compound are needed.
Future research should focus on identifying specific enzymes involved in the biotransformation of this compound, characterizing any further metabolites formed, and determining its pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) in various preclinical models. In vitro studies using liver microsomes or hepatocytes could elucidate its metabolic stability and identify key metabolic pathways.
Elucidation of Broader Pharmacological Spectrum in Diverse Pre-clinical Models
Beyond its role as a metabolite, there is potential for this compound to possess its own pharmacological activities, or to modulate the effects of Nicorandil. Research into its broader therapeutic potential is an emerging area.
Mechanisms of Action: Similar to Nicorandil, this compound is hypothesized to act as a nitric oxide donor and potentially modulate KATP channels. Its increased polarity might influence its distribution and interaction with biological targets compared to the parent compound .
Cardiovascular Applications: Nicorandil itself has demonstrated cardioprotective effects, reducing oxidative stress and apoptosis in cardiac myocytes, and has shown promise in models of myocardial infarction and ischemia nih.govnih.gov. Investigations could explore whether this compound retains or modifies these beneficial effects.
Other Potential Applications: Nicorandil has shown protective effects in various preclinical models, including neuroprotection, nephroprotection, and anti-inflammatory actions nih.govekb.eg. Research could investigate if this compound exhibits similar or distinct activities in these or other disease models, such as inflammatory conditions or neurological disorders. For instance, studies on other N-oxides have shown potential in bioimaging and sensing due to their unique photophysical properties rsc.org.
Future research should involve comprehensive in vitro and in vivo studies across diverse preclinical models to systematically evaluate the pharmacological profile of this compound. This includes assessing its efficacy in models of cardiovascular diseases beyond angina, exploring its potential in inflammatory, neurological, or renal conditions, and understanding whether it contributes synergistically or antagonistically to the effects of Nicorandil.
Q & A
Q. What are the established methods for synthesizing and characterizing Nicorandil N-Oxide in laboratory settings?
this compound (CAS 107833-98-7) is typically synthesized via oxidation of Nicorandil using controlled enzymatic or chemical processes. Characterization involves high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to confirm purity and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the N-oxide functional group. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 220–260 nm) is widely used for quantification in plasma or tissue homogenates. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, with deuterated analogs (e.g., Nicorandil-d4) serving as internal standards to minimize matrix effects . Validation parameters (e.g., linearity, recovery, LOD/LOQ) must adhere to ICH guidelines.
Q. How does this compound differ pharmacokinetically from its parent compound, Nicorandil?
this compound exhibits reduced bioavailability due to higher polarity, limiting passive diffusion across cell membranes. In rodent models, it demonstrates a shorter half-life (t½ ≈ 1.5–2 hours) compared to Nicorandil (t½ ≈ 4–5 hours). Metabolism studies suggest hepatic CYP450 enzymes play a minor role, with renal excretion as the primary elimination route .
Advanced Research Questions
Q. What mechanistic insights explain the divergent effects of this compound vs. Nicorandil on mitochondrial KATP channels and nitric oxide (NO) pathways?
Unlike Nicorandil, which activates mitochondrial KATP channels and donates NO, this compound shows attenuated KATP opening due to steric hindrance from the N-oxide group. However, it retains partial NO-donating capacity, as evidenced by increased cGMP levels in vascular smooth muscle cells. This duality may explain its weaker cardioprotective effects in ischemia-reperfusion models .
Q. How should researchers address contradictions in experimental data regarding this compound’s pro- vs. anti-inflammatory effects?
Discrepancies arise from dose-dependent responses and model-specific factors. For example, in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages show anti-inflammatory effects at low doses (IC50 ≈ 10 µM) via NF-κB inhibition, while higher doses (≥50 µM) may exacerbate oxidative stress by generating peroxynitrite. Researchers should standardize dosing regimes and employ multiple assays (e.g., TNF-α ELISA, ROS detection) to validate context-specific outcomes .
Q. What experimental design considerations are critical for studying this compound’s role in arrhythmogenesis?
this compound’s potential arrhythmogenic risk, observed in atrial fibrillation (AF) models, requires careful in vivo electrophysiology protocols. Transgenic mice (e.g., Gaq-TG models) with telemetry implants allow real-time monitoring of QT intervals and ventricular tachycardia (VT) incidence. Concurrent in vitro patch-clamp assays on isolated cardiomyocytes can clarify KATP channel modulation .
Q. How can researchers reconcile conflicting data on this compound’s antioxidant vs. pro-oxidant effects in neuronal cells?
Context-dependent outcomes hinge on redox balance and glutathione (GSH) reserves. In glutamate-induced neuronal oxidative stress models, this compound at 20 µM elevates SOD and catalase activity, reducing malondialdehyde (MDA) levels. However, in GSH-depleted cells, it may paradoxically increase reactive oxygen species (ROS) via Fenton reactions. Dual measurement of TAC (total antioxidant capacity) and TOS (total oxidant status) is advised .
Methodological Guidance
Q. What in vitro models best elucidate this compound’s impact on platelet aggregation and thrombosis?
Human platelet-rich plasma (PRP) assays with collagen/ADP induction are standard. Flow cytometry to quantify platelet membrane glycoproteins (e.g., CD63, PAC-1) can validate inhibition of activation. Thromboelastography (TEG) parameters (e.g., MA, Angle) further assess clot strength and kinetics .
Q. Which statistical approaches are optimal for meta-analyses of this compound’s therapeutic efficacy?
Fixed-effects models are suitable for homogeneous datasets (e.g., LVEF improvement post-AMI), while random-effects models accommodate heterogeneity (e.g., variable dosing across studies). Subgroup analyses by patient demographics (age, comorbidities) and funnel plots to detect publication bias are essential. Software like RevMan or STATA ensures reproducibility .
Q. How can researchers optimize formulation strategies for this compound in sustained-release delivery systems?
Osmotic pump tablets with cellulose-based polymers (e.g., HPMC K4M) achieve zero-order release kinetics. Factorial design (e.g., 3<sup>2</sup> full factorial) optimizes variables like polymer ratio and orifice diameter. Dissolution testing at pH 1.2 (gastric) and 6.8 (intestinal) ensures robustness across physiological conditions .
Data Interpretation and Challenges
Q. What biomarkers are most indicative of this compound’s nephroprotective effects in preclinical studies?
Serum creatinine, BUN, and urinary KIM-1 are standard biomarkers. Advanced proteomics (e.g., LC-MS/MS) can identify novel markers like NGAL or L-FABP. Histopathological scoring of renal tubular necrosis and interstitial fibrosis in rodent models provides complementary data .
Q. How do interspecies differences impact translational research on this compound?
Rodents exhibit faster this compound clearance than humans, necessitating allometric scaling for dose extrapolation. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) improve translational accuracy for arrhythmia studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
